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Compound of Interest

Compound Name: CP-465022 maleate

Cat. No.: B15616939

An In-depth Examination of a Potent, Noncompetitive AMPA Receptor Antagonist

Abstract

CP-465022 maleate is a potent and selective, noncompetitive antagonist of the a-amino-3-
hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3][4] This technical guide
provides a comprehensive overview of CP-465022 maleate, including its chemical and
physical properties, mechanism of action, and pharmacological effects. Detailed experimental
protocols for key in vitro and in vivo assays are presented, alongside a summary of available
guantitative data. This document is intended to serve as a valuable resource for researchers,
scientists, and drug development professionals investigating the role of AMPA receptors in
neurological disorders.

Chemical and Physical Properties

CP-465022 is a quinazolin-4-one derivative.[3] The maleate salt form enhances its suitability for
experimental use.
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Property Value Reference

3-(2-chloro-phenyl)-2-[2-(6-

diethylaminomethyl-pyridin-2-
Chemical Name .y e [3]

yI)-vinyl]-6-fluoro-3H-

quinazolin-4-one maleate

Molecular Formula C30H28CIFN40O5 N/A
Molecular Weight 583.02 g/mol N/A
CAS Number 199656-46-7 N/A
Appearance Solid N/A
Solubility Soluble in DMSO N/A

Mechanism of Action

CP-465022 acts as a noncompetitive antagonist of AMPA receptors.[1][2][3] This means that it
does not compete with the endogenous ligand, glutamate, for the agonist binding site. Instead,
it is thought to bind to an allosteric site on the receptor complex, specifically at the interface
between the ligand-binding domain (LBD) and the transmembrane domain (TMD).[5] This
binding event modulates the receptor's conformation, preventing ion channel opening even
when glutamate is bound.[5] The inhibition by CP-465022 is not use- or voltage-dependent.[3]

Signaling Pathway

The antagonism of AMPA receptors by CP-465022 has significant downstream effects on
intracellular signaling cascades. AMPA receptor activation is a primary driver of excitatory
postsynaptic potentials and, depending on the subunit composition, can lead to calcium influx.
This influx of sodium and calcium ions triggers a cascade of events, including the activation of
calcium/calmodulin-dependent protein kinase Il (CaMKIl) and protein kinase A (PKA). These
kinases, in turn, can phosphorylate transcription factors such as the cAMP response element-
binding protein (CREB), leading to changes in gene expression. Furthermore, AMPA receptor
signaling has been linked to the activation of the mitogen-activated protein kinase
(MAPK)/extracellular signal-regulated kinase (ERK) pathway. By blocking AMPA receptor
function, CP-465022 is expected to inhibit these downstream signaling events.
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Figure 1. Simplified signaling pathway of AMPA receptor antagonism by CP-465022 maleate.

Quantitative Data

CP-465022 maleate has been characterized by its potent inhibitory activity on AMPA receptors.

SpeciesiCell

Parameter Value Assay Reference
Type
Rat cortical Kainate-induced

IC50 25 nM [1][4]
neurons response

Note: Comprehensive pharmacokinetic data (Cmax, Tmax, t1/2, etc.) and specific binding
affinities (Ki, Kd) for CP-465022 are not readily available in the public domain.

Experimental Protocols
In Vitro: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the measurement of AMPA receptor-mediated currents in cultured
neurons and the assessment of their inhibition by CP-465022.

Materials:
e Cultured primary neurons (e.g., rat cortical or hippocampal neurons) on coverslips

o External solution (ACSF): 140 mM NacCl, 5 mM KCI, 2 mM CaCl2, 1 mM MgClI2, 10 mM
HEPES, 10 mM glucose, pH 7.4
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Internal solution: 140 mM K-gluconate, 10 mM HEPES, 5 mM EGTA, 2 mM Mg-ATP, 0.3 mM
Na-GTP, pH 7.2

AMPA receptor agonist (e.g., 100 uM AMPA or 10 pM Kainate)
CP-465022 maleate stock solution (in DMSO)

Patch-clamp amplifier, micromanipulator, and data acquisition system

Procedure:

Place a coverslip with cultured neurons in the recording chamber and perfuse with external
solution.

Pull borosilicate glass capillaries to create patch pipettes with a resistance of 3-5 MQ.
Fill the patch pipette with the internal solution and mount it on the micromanipulator.

Approach a neuron under visual guidance and form a gigaohm seal (>1 GQ) between the
pipette tip and the cell membrane.

Rupture the cell membrane to achieve the whole-cell configuration.
Clamp the cell at a holding potential of -70 mV.

Apply the AMPA receptor agonist to the cell using a rapid perfusion system to evoke an
inward current.

After establishing a stable baseline response, co-apply the agonist with varying
concentrations of CP-465022 maleate.

Record the peak amplitude of the inward current in the presence and absence of the
antagonist.

Calculate the percentage of inhibition for each concentration of CP-465022 and determine
the IC50 value.
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Figure 2. Experimental workflow for whole-cell patch-clamp electrophysiology.
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In Vivo: Anticonvulsant Activity Assessment

This protocol describes a model for assessing the anticonvulsant effects of CP-465022 in
rodents.

Materials:

Male Sprague-Dawley rats (200-250 g)

CP-465022 maleate

Vehicle (e.g., saline with a small percentage of DMSO and Tween 80)

Pentylenetetrazol (PTZ)

Observation chambers

Procedure:

Habituate the rats to the experimental environment.

o Administer CP-465022 maleate or vehicle to the rats via a chosen route (e.g., intraperitoneal
or oral).

o After a predetermined pretreatment time (e.g., 30-60 minutes), administer a convulsant dose
of PTZ (e.g., 60 mg/kg, s.c.).

o Immediately place the animals in individual observation chambers.

» Observe and score the seizure activity for a set period (e.g., 30 minutes) based on a
standardized scale (e.g., Racine scale).

» Record the latency to the first seizure and the severity of the seizures.

o Compare the seizure parameters between the CP-465022-treated and vehicle-treated
groups to determine the anticonvulsant efficacy.

Synthesis of CP-465022 Maleate
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A detailed, step-by-step synthesis protocol for CP-465022 and its maleate salt is not publicly
available. The following is a generalized conceptual workflow based on the synthesis of similar
quinazolin-4-one compounds.

The synthesis of the CP-465022 free base likely involves a multi-step process. A plausible
route would start with a substituted 2-aminobenzoic acid derivative, which would undergo
cyclization to form the quinazolinone core. The vinyl-pyridine side chain could be introduced
through a condensation reaction. The final step would involve the formation of the maleate salt
by reacting the free base with maleic acid in a suitable solvent.

Substituted 2-Aminobenzoic Acid
+ Other Precursors

Side Chain Addition CP-465022 Free Base

Maleic Acid

Quinazolinone Ring Formation

Salt Formation CP-465022 Maleate
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Figure 3. Conceptual workflow for the synthesis of CP-465022 maleate.

Pharmacological Effects
In Vitro Pharmacology

CP-465022 is a highly selective antagonist for AMPA receptors over other glutamate receptor
subtypes, such as kainate and NMDA receptors.[3] It has been shown to be equipotent in
inhibiting AMPA receptors with different subunit compositions.[3]

In Vivo Pharmacology

In animal models, CP-465022 has demonstrated potent anticonvulsant activity.[1][4] Systemic
administration of the compound effectively inhibits AMPA receptor-mediated synaptic
transmission in the hippocampus and protects against chemically induced seizures in rats.[6]
However, in studies investigating its neuroprotective potential, CP-465022 did not show efficacy
in reducing neuronal damage in models of global and focal cerebral ischemia.[6][7]
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Conclusion

CP-465022 maleate is a valuable pharmacological tool for investigating the physiological and
pathophysiological roles of AMPA receptors. Its high potency and selectivity as a
noncompetitive antagonist make it a useful compound for in vitro and in vivo studies aimed at
understanding the contribution of AMPA receptor-mediated neurotransmission to various
neurological processes and diseases. While it has shown promise as an anticonvulsant, its lack
of neuroprotective effects in ischemia models suggests a complex role for AMPA receptor
modulation in neuronal injury. Further research is warranted to fully elucidate the therapeutic
potential of CP-465022 and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15616939?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

